molecular formula C24H25N3O2 B3000571 [5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-(2-methylphenyl)methanone CAS No. 478249-51-3

[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-(2-methylphenyl)methanone

Cat. No.: B3000571
CAS No.: 478249-51-3
M. Wt: 387.483
InChI Key: JHUXOACAADRCCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-(2-methylphenyl)methanone is a useful research compound. Its molecular formula is C24H25N3O2 and its molecular weight is 387.483. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocycles

Rotas and Varvounis (2020) describe the synthesis of novel pyrrolo[1,2-c][1,3]benzodiazepine and pyrrolo[3,2-c][1]benzazepine ring systems using similar compounds. This process involves triphosgene as a reagent for the formation of 7-membered heterocycles, highlighting the potential of such compounds in synthesizing new ring systems in organic chemistry (Rotas & Varvounis, 2020).

Reduction Methods for Novel Synthesis

Kimbaris and Varvounis (2000) demonstrate the reduction of related compounds to create new pyrrolo[1,2-b]cinnolin-10-one ring systems. This study showcases the application of specific reduction techniques to develop novel chemical structures (Kimbaris & Varvounis, 2000).

Antimicrobial Applications

A study by Nagaraj, Srinivas, and Rao (2018) synthesizes new triazole analogues of piperazine and evaluates their antibacterial activity, demonstrating the potential pharmaceutical applications of these compounds (Nagaraj, Srinivas, & Rao, 2018).

Structural and Physicochemical Studies

Huang et al. (2021) conduct crystallographic, conformational analyses, and density functional theory (DFT) studies on boric acid ester intermediates related to the target compound. These studies provide insights into the molecular structures and physicochemical properties, crucial for drug design and materials science (Huang et al., 2021).

Novel Synthesis from Amino Acids

Beduerftig, Weigl, and Wünsch (2001) describe a synthesis pathway for piperazine derivatives from amino acids, highlighting the versatility of such compounds in synthesizing ligands for central nervous system receptors (Beduerftig, Weigl, & Wünsch, 2001).

Drug Design and Synthesis

The synthesis and evaluation of related compounds for potential acetylcholinesterase inhibitory activity are discussed by Saeedi et al. (2019), indicating the application of these compounds in drug design, particularly for neurodegenerative disorders (Saeedi et al., 2019).

Properties

IUPAC Name

[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c1-18-7-5-6-10-21(18)23(28)20-15-22(25-16-20)24(29)27-13-11-26(12-14-27)17-19-8-3-2-4-9-19/h2-10,15-16,25H,11-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUXOACAADRCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.